5-Bromo-2-(pyridin-2-yl)pyrimidin-4(3H)-one
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Overview
Description
5-Bromo-2-(pyridin-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a pyridin-2-yl group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyridin-2-yl)pyrimidin-4(3H)-one typically involves the condensation of pyridine-2-carbaldehyde with a suitable pyrimidine precursor. One common method includes the use of nicotinic acid and 1H-pyrazole-4-carboxylic acid as starting materials . The reaction conditions often involve heating the reactants in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyridin-2-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-(pyridin-2-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel drugs with potential anti-fibrotic, antimicrobial, antiviral, and antitumor activities.
Chemical Biology: The compound serves as a building block for creating libraries of heterocyclic compounds for biological screening.
Material Science: It can be used in the synthesis of organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyridin-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis, thereby exhibiting anti-fibrotic activity . The compound may also interact with other enzymes and receptors, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine and pyridine moieties but lack the bromine substitution.
5-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.
2-(Pyridin-2-yl)-4(3H)-pyrimidinone: Lacks the halogen substitution.
Uniqueness
The presence of the bromine atom at the 5-position in 5-Bromo-2-(pyridin-2-yl)pyrimidin-4(3H)-one imparts unique reactivity and biological activity compared to its analogs. This substitution can influence the compound’s electronic properties, making it a valuable scaffold for drug design and other applications.
Properties
Molecular Formula |
C9H6BrN3O |
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Molecular Weight |
252.07 g/mol |
IUPAC Name |
5-bromo-2-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H6BrN3O/c10-6-5-12-8(13-9(6)14)7-3-1-2-4-11-7/h1-5H,(H,12,13,14) |
InChI Key |
AYYXGPNWDWOGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)Br |
Origin of Product |
United States |
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